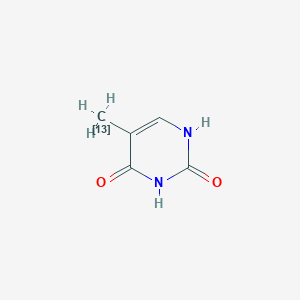
Thymine-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymine-13C is a stable isotope-labeled compound of thymine, a pyrimidine nucleobase found in the nucleic acid of DNA. The “13C” denotes that the compound contains carbon-13, a non-radioactive isotope of carbon. Thymine is one of the four nucleobases in the nucleic acid of DNA, pairing with adenine through two hydrogen bonds. The incorporation of carbon-13 into thymine allows for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymine-13C typically involves the incorporation of carbon-13 into the thymine molecule. One common method is the use of labeled precursors in the synthesis process. For example, thymine can be synthesized from labeled urea and labeled malonic acid derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the incorporation of the carbon-13 isotope.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon dioxide (13CO2) as a precursor. The process includes the growth of plants in a 13CO2 atmosphere, which leads to the incorporation of carbon-13 into the plant’s metabolic products. These products are then extracted and purified to obtain this compound. This method ensures a high degree of isotope enrichment and is suitable for producing large quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Thymine-13C undergoes various chemical reactions, including:
Oxidation: Thymine can be oxidized to form thymine glycol, a common DNA lesion.
Reduction: Thymine can be reduced to dihydrothymine under specific conditions.
Substitution: Thymine can undergo substitution reactions, particularly in the presence of halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation reactions often use chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Thymine glycol
Reduction: Dihydrothymine
Substitution: Halogenated thymine derivatives
Wissenschaftliche Forschungsanwendungen
Thymine-13C has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of nucleic acids.
Biology: Employed in metabolic labeling experiments to trace the incorporation of thymine into DNA and study DNA replication and repair mechanisms.
Medicine: Utilized in cancer research to investigate the effects of chemotherapeutic agents on DNA synthesis and repair.
Wirkmechanismus
Thymine-13C exerts its effects by incorporating into DNA during the synthesis process. The labeled thymine pairs with adenine in the DNA strand, allowing researchers to trace its incorporation and study the dynamics of DNA replication and repair. The carbon-13 isotope provides a distinct signal in NMR and mass spectrometry, enabling precise quantification and analysis of thymine’s role in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymine-15N2,13C:
Thymine-13C5,15N2: Contains five carbon-13 and two nitrogen-15 isotopes, providing even more detailed information for research applications.
Uniqueness
Thymine-13C is unique in its specific labeling with carbon-13, making it particularly useful for studies that require precise tracking of carbon atoms in nucleic acids. Its applications in NMR and mass spectrometry are highly valuable for understanding the structure and function of DNA at a molecular level .
Eigenschaften
Molekularformel |
C5H6N2O2 |
|---|---|
Molekulargewicht |
127.11 g/mol |
IUPAC-Name |
5-(113C)methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1+1 |
InChI-Schlüssel |
RWQNBRDOKXIBIV-OUBTZVSYSA-N |
Isomerische SMILES |
[13CH3]C1=CNC(=O)NC1=O |
Kanonische SMILES |
CC1=CNC(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396896.png)




![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)




